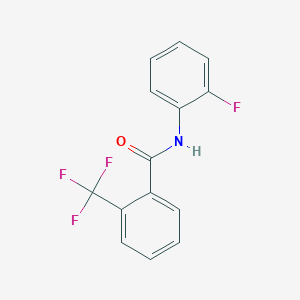
N-(2-fluorophenyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-(trifluoromethyl)benzamide, commonly known as Compound 26, is a small-molecule inhibitor that has shown promising results in various scientific research applications. This compound is synthesized through a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in future research.
Mecanismo De Acción
The mechanism of action of Compound 26 involves the inhibition of specific proteins involved in various cellular processes. Specifically, Compound 26 targets a class of proteins known as bromodomain and extra-terminal domain (BET) proteins. These proteins play a critical role in gene expression and have been implicated in various diseases, including cancer and neurodegenerative diseases. By inhibiting BET proteins, Compound 26 can disrupt gene expression and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Compound 26 has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, Compound 26 has been shown to have anti-inflammatory properties. Additionally, studies have shown that Compound 26 can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Compound 26 in lab experiments is its specificity. Compound 26 targets a specific class of proteins, which makes it an ideal tool for studying the role of these proteins in various cellular processes. Additionally, Compound 26 has been shown to be effective at low concentrations, which reduces the risk of off-target effects. However, one limitation of using Compound 26 in lab experiments is its cost. The synthesis of Compound 26 is challenging and requires expertise in synthetic chemistry, which can make it expensive to produce.
Direcciones Futuras
There are several potential future directions for research involving Compound 26. One area of research is the development of more potent inhibitors of BET proteins. Additionally, researchers are exploring the use of Compound 26 in combination with other cancer treatments to enhance their effectiveness. Finally, there is ongoing research into the potential use of Compound 26 in treating other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
Compound 26 is a promising small-molecule inhibitor that has shown potential in various scientific research applications. Its ability to inhibit the growth of cancer cells and improve cognitive function in animal models of Alzheimer's disease makes it an ideal tool for studying the role of specific proteins in various cellular processes. While there are limitations to using Compound 26 in lab experiments, its specificity and effectiveness at low concentrations make it a valuable tool for researchers.
Métodos De Síntesis
Compound 26 is synthesized through a multistep process that involves the reaction of 2-fluoroaniline with trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions, including a Suzuki coupling reaction, to yield the final product. The synthesis of Compound 26 is challenging and requires expertise in synthetic chemistry.
Aplicaciones Científicas De Investigación
Compound 26 has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is cancer treatment. Studies have shown that Compound 26 has the ability to inhibit the growth of cancer cells by targeting specific proteins involved in cancer progression. Additionally, Compound 26 has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
N-(2-fluorophenyl)-2-(trifluoromethyl)benzamide |
|---|---|
Fórmula molecular |
C14H9F4NO |
Peso molecular |
283.22 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H9F4NO/c15-11-7-3-4-8-12(11)19-13(20)9-5-1-2-6-10(9)14(16,17)18/h1-8H,(H,19,20) |
Clave InChI |
OVMZEPZVFSXHJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)C(F)(F)F |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















